YKL-5-124

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YKL-5-124は、サイクリン依存性キナーゼ7(CDK7)の強力で選択的な共有結合阻害剤です。この化合物は、高い特異性でCDK7を標的とするように開発されており、細胞周期調節と転写制御の研究における貴重なツールとなっています。 CDK7は、サイクリンHとMAT1とともに、CDK活性化複合体を形成し、これは他のサイクリン依存性キナーゼの活性化と、RNAポリメラーゼIIによる転写の調節に不可欠です .

準備方法

YKL-5-124の合成には、重要な中間体の形成や最終的なカップリング反応を含む、複数のステップが含まれます反応条件は、多くの場合、有機溶媒、触媒、および特定の温度制御の使用を含むため、高収率と高純度が確保されます .

化学反応の分析

Covalent Binding Mechanism

YKL-5-124 covalently modifies CDK7 at C312 through a Michael addition reaction facilitated by its acrylamide group. Key evidence includes:

-

Mass Spectrometry : Incubation of recombinant CDK7-cyclin H-MAT1 complex with this compound resulted in ~99% covalent labeling efficiency, confirmed by capillary electrophoresis (CE-MS) mapping to C312 .

-

Mutagenesis Studies : A C312S mutation abolished inhibitory activity, confirming the necessity of this residue for covalent engagement .

Structural Insights (Docking Analysis) :

-

The aminopyrazole core forms hydrogen bonds with CDK7’s hinge region (Q141 and K41).

-

Hydrophobic interactions occur between the compound’s aryl group and CDK7’s hydrophobic pocket.

Biochemical Selectivity and Kinetics

This compound exhibits nanomolar potency for CDK7 with minimal off-target activity:

| Parameter | This compound | THZ1 (Comparator) | YKL-5-167 (Inactive Analog) |

|---|---|---|---|

| CDK7 IC₅₀ | 9.7 nM | 2.1 nM | >10,000 nM |

| CDK2/CKD9 IC₅₀ | 1,300 nM / 3,020 nM | 80 nM / 200 nM | >10,000 nM |

| Kinact/Ki (μs⁻¹nM⁻¹) | 103 | 9 | N/A |

-

Kinetic Selectivity : this compound covalently inhibits CDK7 11× faster than THZ1 (kinact/Ki = 103 vs. 9 μs⁻¹nM⁻¹) .

-

KiNativ Profiling : At 1 μM, this compound engaged CDK7 with >65% occupancy in Jurkat cell lysates, with no off-target kinases above this threshold .

Cellular Target Engagement and Irreversibility

This compound demonstrates sustained CDK7 inhibition post-washout, contrasting with reversible analogs:

-

Competition Assays : this compound (30 nM) blocked biotinylated-THZ1 (bioTHZ1) pulldown of CDK7-cyclin H but not CDK12/13-cyclin K, confirming selectivity .

-

Washout Experiments : CDK7 engagement persisted for >3 hours after compound removal, consistent with irreversible binding .

Functional Consequences of CDK7 Inhibition

This compound’s covalent modification disrupts CDK7’s roles in cell cycle and transcription:

Cell Cycle Arrest

-

G1/S Arrest : Treatment induced E2F-driven gene suppression (e.g., CCNE1, CDC6) and reduced BrdU incorporation (S-phase inhibition) .

-

Rescue via C312S Mutation : Ectopic expression of CDK7-C312S reversed cell cycle effects, validating on-target activity .

Transcriptional Effects

-

RNA Pol II Phosphorylation : Unlike THZ1 (which inhibits CDK12/13), this compound alone did not reduce Pol II CTD phosphorylation. Combined CDK7 + CDK12/13 inhibition (this compound + THZ531) restored this phenotype, suggesting compensatory mechanisms .

Stability and Reactivity

-

Covalent Warhead Optimization : The acrylamide’s trajectory and length were tuned to enhance binding kinetics while minimizing off-target reactivity .

-

Inactive Analog (YKL-5-167) : Lacking the acrylamide group, it showed no covalent binding or kinase inhibition, underscoring the warhead’s necessity .

科学的研究の応用

Multiple Myeloma

YKL-5-124 has shown promising results in preclinical models of multiple myeloma (MM). It was found to elicit a strong therapeutic response with minimal effects on normal cells, leading to tumor regression and increased survival in mouse models . The compound acts as a master regulator of oncogenic programs driven by MYC and E2F, making it a valuable target for therapeutic development.

Neuroblastoma

In studies involving neuroblastoma cells, this compound demonstrated synergistic effects when combined with other inhibitors such as JQ1. The combination resulted in significant tumor regression in both cell line and patient-derived xenograft models . Notably, while this compound did not induce significant cell death on its own, it caused aberrant cell cycle progression, particularly in MYCN-amplified neuroblastoma cells .

Case Studies

Case Study 1: CDK7 Inhibition in Neuroblastoma

In a controlled study, researchers treated MYCN-amplified neuroblastoma cells with this compound and assessed its effects on cell viability and transcriptional activity. The results indicated that while this compound alone did not lead to significant cytotoxicity, its combination with BRD4 inhibitors resulted in profound decreases in Pol II transcription and G2-M cell cycle arrest .

Case Study 2: Genome Instability Induction

Another study highlighted that targeting CDK7 with this compound disrupts cell cycle progression and induces DNA replicative stress. This effect was linked to increased genome instability, suggesting that this compound may enhance the susceptibility of cancer cells to DNA-damaging agents .

Comparative Efficacy Table

| Compound | Target | IC50 (nM) | Selectivity | Effect on Cell Cycle |

|---|---|---|---|---|

| This compound | CDK7 | 9.7 | High | Induces G2-M arrest |

| THZ1 | CDK7/12/13 | ~10 | Moderate | Induces significant cytotoxicity |

| JQ1 | BRD4 | 40 | Moderate | Synergistic with this compound |

作用機序

YKL-5-124の作用機序は、CDK7の共有結合阻害を含みます。CDK7の活性部位にあるシステイン残基と共有結合を形成することにより、this compoundはCDK7のキナーゼ活性を効果的に阻害します。この阻害は、転写開始に不可欠なRNAポリメラーゼIIのリン酸化の減少につながります。 その結果、この化合物はG1/S遷移における細胞周期停止を誘導し、E2F転写因子によって駆動される遺伝子の発現を阻害します .

類似の化合物との比較

This compoundは、CDK9やCDK2などの他のキナーゼよりもCDK7に対する高い選択性でユニークです。同様の化合物には、CDK7も標的とするが、より幅広いキナーゼ阻害プロファイルを有するTHZ1があります。THZ1とは異なり、this compoundはRNAポリメラーゼIIの全体的なリン酸化に有意な影響を与えず、CDK7特異的な機能を研究するためのより選択的なツールとなっています。 その他の類似化合物には、現在、がん治療の臨床開発のさまざまな段階にあるICEC0942、SY-1365、SY-5609、およびLY3405105があります .

類似化合物との比較

YKL-5-124 is unique in its high selectivity for CDK7 over other kinases such as CDK9 and CDK2. Similar compounds include THZ1, which also targets CDK7 but exhibits a broader kinase inhibition profile. Unlike THZ1, this compound does not significantly affect the global phosphorylation of RNA polymerase II, making it a more selective tool for studying CDK7-specific functions. Other similar compounds include ICEC0942, SY-1365, SY-5609, and LY3405105, which are currently in various stages of clinical development for cancer therapy .

生物活性

YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating the cell cycle and transcription. This compound has emerged as a significant focus in cancer research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and data.

This compound exhibits potent inhibition of CDK7, with reported IC50 values of 9.7 nM against CDK7 and 53.5 nM against Mat1/CycH, demonstrating over 100-fold selectivity for CDK7 compared to CDK2 and CDK9 . The inhibition of CDK7 leads to:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1/S transition, significantly impacting cell proliferation .

- E2F Transcriptional Activity : The compound inhibits E2F-driven gene expression by reducing phosphorylation of the retinoblastoma (Rb) protein, which is essential for E2F activation .

- DNA Damage and Chromosomal Instability : Treatment with this compound has been shown to cause replicative stress, DNA damage, and micronucleation, indicative of chromosomal instability in cancer models such as small cell lung cancer (SCLC) and hepatocellular carcinoma (HCC) .

Case Studies

- Small Cell Lung Cancer (SCLC) :

-

Multiple Myeloma (MM) :

- Research demonstrated that this compound effectively reduced E2F activity in MM cells, leading to cell death. The study indicated that Rb inactivation could partially rescue the S phase arrest caused by CDK7 inhibition, underscoring the complex interplay between CDK7 activity and cell cycle regulation .

- Combination Therapies :

Data Tables

| Parameter | This compound |

|---|---|

| Target | CDK7 |

| IC50 (CDK7) | 9.7 nM |

| IC50 (Mat1/CycH) | 53.5 nM |

| Selectivity | 100-fold over CDK2/CDK9 |

| Cell Cycle Impact | G1/S arrest |

| Induced Effects | DNA damage, CIN |

特性

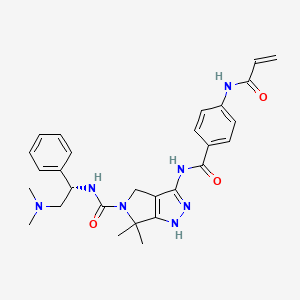

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABJHHKKJIDGX-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。